molecular formula C27H27N3O2 B2404495 1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 845803-27-2

1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2404495
CAS No.: 845803-27-2
M. Wt: 425.532
InChI Key: GUSMJHVUBAWQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a chemical compound with the molecular formula C27H27N3O2. It has a molecular weight of 425.532 . This compound is intended for research use only and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic moiety known as imidazole, which contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It also contains a pyrrolidin-2-one group and a p-tolyloxyethyl group.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 425.522 and a density of 1.2±0.1 g/cm3 . It has a boiling point of 685.2±55.0 °C at 760 mmHg . The melting point and MSDS are not available .

Mechanism of Action

Target of Action

The primary targets of this compound are Cu2+ ions and Hg2+ ions . These ions play a crucial role in various biological processes, and their detection is of great importance in biochemistry and environmental science.

Mode of Action

The compound interacts with its targets through a mechanism known as Excited State Intramolecular Proton Transfer (ESIPT) . This process involves the transfer of a proton in the excited state, leading to a change in the fluorescent response of the compound. The difference in the linker of the probe molecules leads to a radical change in the fluorescent response of the probes to Cu2+ .

Biochemical Pathways

The compound affects the biochemical pathways involving Cu2+ and Hg2+ ions . The changes in these pathways can lead to downstream effects such as alterations in enzyme activity, protein function, and cellular signaling.

Pharmacokinetics

The compound exhibits excellent water solubility , which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The interaction of the compound with its targets results in a change in its fluorescence. This change can be used to detect the presence of Cu2+ and Hg2+ ions . Moreover, the compound has been shown to have excellent cell permeability and can be used for imaging Cu2+ within living cells .

Action Environment

The action of the compound can be influenced by various environmental factors such as pH and the presence of other ions. For instance, the compound has been shown to have a wide pH range and high selectivity and sensitivity to Cu2+ . .

Properties

IUPAC Name

4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-7-11-22(12-8-19)30-18-21(17-26(30)31)27-28-24-5-3-4-6-25(24)29(27)15-16-32-23-13-9-20(2)10-14-23/h3-14,21H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSMJHVUBAWQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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